molecular formula C24H17FN4O3S B2894303 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1206992-28-0

3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2894303
CAS RN: 1206992-28-0
M. Wt: 460.48
InChI Key: GKBJPXIFYJAVCN-UHFFFAOYSA-N
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Description

Quinazolin-4(3H)-ones are a class of organic compounds that have been the subject of much research due to their wide range of biological activities .


Synthesis Analysis

An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-ones typically includes a quinazoline core, which is a bicyclic compound consisting of two fused six-membered aromatic rings .


Chemical Reactions Analysis

In the synthesis of quinazolin-4(3H)-ones, a variety of 2-aryl (heteroaryl) quinazolin-4(3H)-one, 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one and 3-phenyl-2H-1,2,4-benzo thiadiazine-1,1-dioxide derivatives were obtained with a yield of up to 98% .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolin-4(3H)-ones can vary widely depending on the specific substituents attached to the quinazoline core .

Scientific Research Applications

Synthetic Methodologies

Quinazoline derivatives are synthesized through various methods, offering insights into potential synthetic approaches for related compounds. For instance, Tran et al. (2005) detailed a facile synthesis of substituted 3-amino-1H-quinazoline-2,4-diones, starting with fluorobenzoic acid, which could be relevant for synthesizing compounds like 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (Tran et al., 2005).

Antimicrobial Activities

Compounds with the 1,2,4-oxadiazole ring have shown promising antimicrobial activities. Gupta et al. (2008) synthesized several 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones and screened them for antibacterial and antifungal activities, revealing potential for such derivatives to act against various pathogens (Gupta et al., 2008).

Pharmacological Evaluations

The pharmacological potential of quinazoline derivatives is also notable. Zarghi et al. (2008) explored the anticonvulsant activities of 2-substituted-5-{2-[(2-halobenzyl)thio)phenyl}-1,3,4-oxadiazoles, demonstrating the role of such structures in binding to benzodiazepine receptors and providing a foundation for the pharmacological relevance of similar compounds (Zarghi et al., 2008).

Mechanism of Action

The exact mechanism of action of quinazolin-4(3H)-ones is not mentioned in the available literature .

Safety and Hazards

The safety and hazards associated with quinazolin-4(3H)-ones are not mentioned in the available literature .

Future Directions

Future research on quinazolin-4(3H)-ones could focus on exploring their potential biological activities and developing more efficient synthesis methods .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-aminobenzoic acid", "thionyl chloride", "4-(methylthio)aniline", "sodium azide", "sodium hydride", "ethyl chloroformate", "2-amino-5-nitrobenzoic acid", "triethylamine", "acetic anhydride", "sodium acetate", "acetic acid", "sodium hydroxide", "acetonitrile", "dimethylformamide", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Synthesis of 4-fluorobenzylidene-2,4(1H,3H)-quinazolinedione: 4-fluorobenzaldehyde is reacted with 2-aminobenzoic acid in the presence of thionyl chloride to form 4-fluorobenzylidene-2,4(1H,3H)-quinazolinedione.", "Synthesis of 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione: 4-fluorobenzylidene-2,4(1H,3H)-quinazolinedione is reduced with sodium hydride in the presence of ethanol to form 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione.", "Synthesis of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine: 4-(methylthio)aniline is reacted with sodium azide in the presence of triethylamine to form 4-(methylthio)phenyl azide, which is then reduced with sodium hydride in the presence of ethanol to form 4-(methylthio)aniline. 4-(Methylthio)aniline is then reacted with ethyl chloroformate in the presence of triethylamine to form 4-(methylthio)phenyl carbamate, which is then reacted with 2-amino-5-nitrobenzoic acid in the presence of acetic anhydride and sodium acetate to form 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine.", "Synthesis of 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is reacted with 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-amine in the presence of sodium hydroxide and acetonitrile to form 3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] }

CAS RN

1206992-28-0

Product Name

3-(4-fluorobenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C24H17FN4O3S

Molecular Weight

460.48

IUPAC Name

3-[(4-fluorophenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H17FN4O3S/c1-33-18-9-4-15(5-10-18)21-27-22(32-28-21)16-6-11-19-20(12-16)26-24(31)29(23(19)30)13-14-2-7-17(25)8-3-14/h2-12H,13H2,1H3,(H,26,31)

InChI Key

GKBJPXIFYJAVCN-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

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